amine hydrochloride](/img/structure/B12449846.png)
[(2E)-3-Phenylprop-2-EN-1-YL](propyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de [(2E)-3-Phénylprop-2-én-1-YL]amine implique généralement la réaction du chlorure de cinnamyle avec la propylamine dans des conditions contrôlées. La réaction est réalisée dans un solvant organique tel que le dichlorométhane ou le toluène, avec l'ajout d'une base comme la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de [(2E)-3-Phénylprop-2-én-1-YL]amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les aldéhydes ou acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium pour produire des amines saturées.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des composés halogénés pour former de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrogène gazeux, catalyseur au palladium.
Substitution : Composés halogénés, solvants organiques.
Principaux produits formés
Oxydation : Aldéhydes, acides carboxyliques.
Réduction : Amines saturées.
Substitution : Divers dérivés substitués.
Applications de recherche scientifique
Le chlorhydrate de [(2E)-3-Phénylprop-2-én-1-YL]amine a des applications diverses en recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses affections médicales.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de [(2E)-3-Phénylprop-2-én-1-YL]amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en se liant à des récepteurs ou à des enzymes, en modulant leur activité et en influençant les processus cellulaires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
(2E)-3-Phenylprop-2-EN-1-YLamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-3-Phenylprop-2-EN-1-YLamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de [(2E)-3-Phénylprop-2-én-1-yl]amine
- Chlorhydrate de méthyl[(2E)-3-phénylprop-2-én-1-yl]amine
- Chlorhydrate de [(2E)-3-Phényl-2-propén-1-yl]propylamine
Unicité
Le chlorhydrate de [(2E)-3-Phénylprop-2-én-1-YL]amine se distingue par sa combinaison unique d'une fraction phénylpropène et d'un groupe propylamine, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
3-phenyl-N-propylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-9,13H,2,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGFGFCWCXTMHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNCC=CC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)

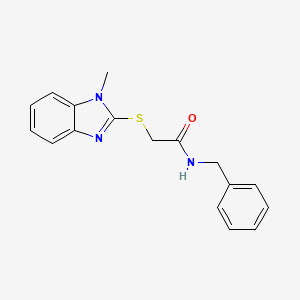
![(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide](/img/structure/B12449778.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)
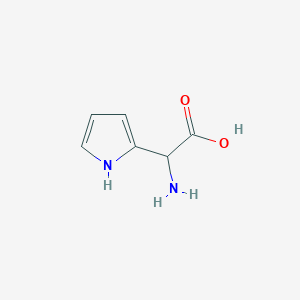

![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)
![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)
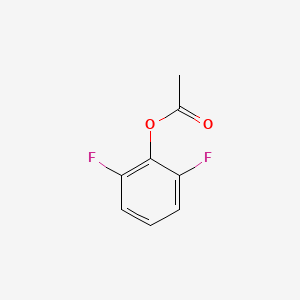
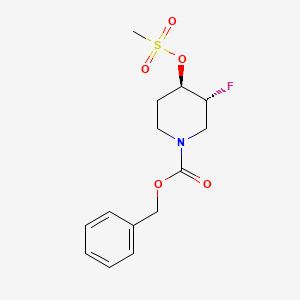
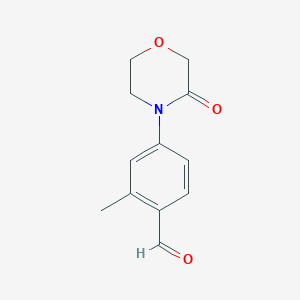
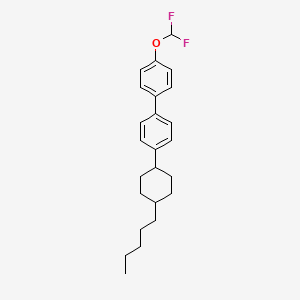
![(1R,2S)-2-[(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12449848.png)
